2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, is characterized by the presence of multiple chlorophenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE typically involves the reaction of 4-chlorophenylhydrazine with a suitable diketone or aldehyde to form the pyrazole ring . This is followed by the introduction of the phenylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another compound with chlorophenyl groups, known for its biological activities.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with similar structural features.
Uniqueness
2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE is unique due to its specific arrangement of chlorophenyl groups and the presence of the pyrazole ring, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H16Cl3N3O |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H16Cl3N3O/c24-17-10-6-15(7-11-17)22-21(26)23(16-8-12-18(25)13-9-16)29(28-22)14-20(30)27-19-4-2-1-3-5-19/h1-13H,14H2,(H,27,30) |
InChI Key |
AUQUSQDABPUVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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